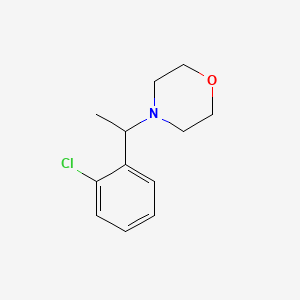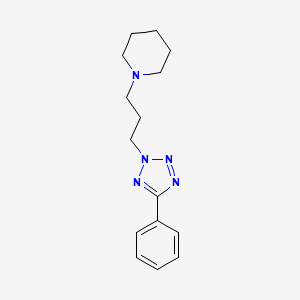
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea, also known as ACPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. ACPU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 325.45 g/mol. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. Studies have shown that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also suggested that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea may have potential applications in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea in lab experiments is its high solubility in organic solvents, which makes it easy to work with in a range of experimental setups. However, one limitation of using N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or outcomes.
Orientations Futures
There are several potential future directions for research on N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea, including further investigation of its neuroprotective properties and potential applications in the treatment of neurodegenerative diseases. Additionally, researchers may explore the use of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea in combination with other compounds to enhance its therapeutic effects or target specific pathways. Finally, more research is needed to fully understand the mechanism of action of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea and its potential applications in a range of fields.
Méthodes De Synthèse
The synthesis of N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can be achieved through several methods, including the reaction of 3-acetylphenyl isocyanate with cyclohexylamine and methylamine. The reaction is typically carried out in an organic solvent, such as chloroform or methanol, and requires careful temperature control and purification steps to ensure high yields and purity.
Applications De Recherche Scientifique
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a range of fields. One area of particular interest is its potential as a neuroprotective agent, with studies showing that N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea can protect against neuronal damage caused by oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-(3-acetylphenyl)-1-cyclohexyl-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12(19)13-7-6-8-14(11-13)17-16(20)18(2)15-9-4-3-5-10-15/h6-8,11,15H,3-5,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVJUSUNRYNAGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-acetylphenyl)-N-cyclohexyl-N-methylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B7537147.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7537180.png)

![[2-[(4-Methoxyphenyl)carbamoylamino]-2-oxoethyl] 2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate](/img/structure/B7537189.png)
![4-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7537193.png)
![N-(2-methoxyethyl)-6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7537197.png)
![N-[2-chloro-5-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B7537218.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7537237.png)
![4-[[2-[4-[(4-chlorophenyl)methyl]-1,4-diazepan-1-yl]acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7537256.png)
![N-ethoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7537263.png)
